![molecular formula C7H12N2O3S B2681967 1-(3-Sulfonatopropyl)-3-methyl-1H-imidazole-3-ium CAS No. 148019-49-2](/img/structure/B2681967.png)
1-(3-Sulfonatopropyl)-3-methyl-1H-imidazole-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Sulfonatopropyl)-3-carbamoyl-1,4-dihydropyridine is a compound that has been used as an enzyme-specific substrate for NAD(P)H quinone oxidoreductase 2 (NQO2) and has been reported as a cofactor for a number of enzymes . Another related compound, 1-(3-Sulfopropyl)pyridinium Hydroxide Inner Salt, has been used in biochemical research .
Synthesis Analysis
While specific synthesis methods for “1-(3-Sulfonatopropyl)-3-methyl-1H-imidazole-3-ium” were not found, a related compound, 1-Mesityl-3-(3-sulfonatopropyl) imidazolium (MSI), has been studied for its in vivo anti-proteotoxic effects .
Scientific Research Applications
Catalyst for Hardwood Upgrading
The acidic ionic liquid 1-(3-sulfopropyl)-3-methylimidazolium hydrogen sulfate was employed as a catalyst for manufacturing polysaccharide-derived products from Eucalyptus globulus wood . The operation was performed in aqueous media supplemented with this compound and methyl isobutyl ketone . Depending on the operational conditions, the reaction could be directed to the formation of furfural, levulinic acid, or mixtures of furfural and levulinic acid .
Task-Specific Catalytic Systems for Organic Reactions
This compound has been used as a task-specific catalytic system for organic reactions . It has been found to be a safer substitute for volatile organic solvents or traditional Brønsted or Lewis acid catalysts due to its unique dual task-specific solvent-catalyst properties .
Proton Conductor in Covalent Organic Frameworks
The compound has been incorporated into a covalent organic framework (COF) to improve its proton conductivity . The protic ionic liquid, 1-methyl-3-(3-sulfopropyl) imidazolium hydrogensulphate, was incorporated into the COF, greatly improving its proton conductivity to 2.21 × 10 −3 S cm −1 at 120 °C .
Future Directions
While specific future directions for “1-(3-Sulfonatopropyl)-3-methyl-1H-imidazole-3-ium” are not available, research on related compounds suggests potential applications in the development of novel therapies to retard age-related proteotoxic diseases , and in the field of large-scale energy storage .
properties
IUPAC Name |
3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATMUPYZFJLLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Sulfonatopropyl)-3-methyl-1H-imidazole-3-ium |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.